1-[4-(4-BROMOBENZENESULFONYL)-2-METHYL-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE
Overview
Description
1-[4-(4-BROMOBENZENESULFONYL)-2-METHYL-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl sulfonyl group, an oxazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BROMOBENZENESULFONYL)-2-METHYL-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methyl-1,3-oxazole-5-carboxylic acid in the presence of a base such as triethylamine. This step forms the sulfonyl oxazole intermediate, which is then reacted with 4-methylpiperidine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-BROMOBENZENESULFONYL)-2-METHYL-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and oxazole groups.
Cyclization and Ring-Opening: The oxazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
1-[4-(4-BROMOBENZENESULFONYL)-2-METHYL-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-BROMOBENZENESULFONYL)-2-METHYL-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The bromophenyl sulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the bromophenyl sulfonyl group but differs in the presence of a benzoyl and valine moiety.
1-{4-[(4-bromophenyl)sulfonyl]piperidin-4-one}: Similar in structure but contains a piperidin-4-one group instead of the oxazole ring.
1-{4-[(4-bromophenyl)sulfonyl]-4-(2-(4-chlorophenoxy)ethyl)piperazine}: Contains a piperazine ring and a chlorophenoxy group, offering different chemical properties.
Uniqueness
1-[4-(4-BROMOBENZENESULFONYL)-2-METHYL-1,3-OXAZOL-5-YL]-4-METHYLPIPERIDINE is unique due to its combination of a bromophenyl sulfonyl group, an oxazole ring, and a piperidine ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-methyl-5-(4-methylpiperidin-1-yl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S/c1-11-7-9-19(10-8-11)16-15(18-12(2)22-16)23(20,21)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVVXFJFHVTVFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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